molecular formula C8H17NO2 B099127 2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol CAS No. 17026-88-9

2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol

Cat. No.: B099127
CAS No.: 17026-88-9
M. Wt: 159.23 g/mol
InChI Key: IBWDRPSBZYIJIU-UHFFFAOYSA-N
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Description

2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 . It is a member of the oxazolidine family, which are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazolidine ring. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The oxazolidine ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of substituted oxazolidine derivatives.

Scientific Research Applications

2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The oxazolidine ring structure allows for versatile interactions with various biological molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol can be compared with other similar compounds, such as:

    2-Methyloxazolidine-3-ethanol: Lacks the ethyl group, resulting in different chemical and physical properties.

    2-Ethyl-2-methyloxazolidine: Lacks the hydroxyl group, affecting its reactivity and applications.

    Oxazolidine-3-ethanol: Lacks both the ethyl and methyl groups, leading to distinct differences in behavior and uses.

The unique combination of the ethyl, methyl, and hydroxyl groups in this compound contributes to its distinct properties and makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

17026-88-9

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol

InChI

InChI=1S/C8H17NO2/c1-3-8(2)9(4-6-10)5-7-11-8/h10H,3-7H2,1-2H3

InChI Key

IBWDRPSBZYIJIU-UHFFFAOYSA-N

SMILES

CCC1(N(CCO1)CCO)C

Canonical SMILES

CCC1(N(CCO1)CCO)C

17026-88-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 315 g (3 mols) of diethanolamine, 432 g (6 mols) of methylethylketone, and 100 ml of cyclohexane is stirred and heated to reflux using a Dean-Stark trap to separate the water formed. The mixture is stirred and refluxed for a total of 311/2 hours during which 54 ml of aqueous layer, 85% water and 15% methyl ethyl ketone by NMR, is collected (85% of the theoretical amount of water of reaction). The mixture is then concentrated and the residue distilled to give 373 g (78% yield) of product (MEHEOX), b.p. 85°-88° C./2.5-3.0 mm Hg.
Quantity
315 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
432 g
Type
solvent
Reaction Step One
[Compound]
Name
311
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous layer
Quantity
54 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

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